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Compound of Interest

Compound Name: Deae-cellulose

Cat. No.: B1150574 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to buffer selection and preparation for

Diethylaminoethyl (DEAE)-cellulose chromatography, a widely used technique for the

purification of negatively charged biomolecules such as proteins and nucleic acids.

Principles of DEAE-Cellulose Chromatography
DEAE-cellulose is a weak anion exchanger. Its functional group is the diethylaminoethyl

group, which is a tertiary amine.[1] The positive charge of this group is dependent on the pH of

the surrounding buffer.[1] For the DEAE group to be protonated and thus positively charged,

the pH of the buffer should be at least two pH units below the pKa of the amine group, which is

approximately 10.[1] This pH-dependent charge allows for the elution of bound molecules by

altering the pH of the buffer, in addition to increasing the ionic strength.[1]

Negatively charged molecules in the sample bind to the positively charged DEAE groups on

the cellulose matrix. The strength of this interaction is influenced by the net charge of the

molecule and the ionic strength of the buffer. Elution is typically achieved by increasing the salt

concentration of the buffer or by decreasing the pH.
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The choice of buffer is critical for successful separation. Key considerations include the buffer's

pH, pKa, and the isoelectric point (pI) of the target molecule.

2.1. pH and pI Relationship:

For a molecule to bind to the DEAE-cellulose resin, it must have a net negative charge. This is

achieved by selecting a buffer with a pH that is at least one pH unit above the isoelectric point

(pI) of the target molecule.[2] At this pH, the molecule will possess a net negative charge and

will bind to the positively charged resin.

2.2. Buffer pKa:

It is recommended to use a buffer within 0.5 pH units of its pKa to ensure adequate buffering

capacity. This minimizes pH fluctuations during the chromatography process, which can affect

the binding and elution of molecules.

2.3. Ionic Strength:

The initial binding of the sample to the column requires a low ionic strength buffer. High salt

concentrations will compete with the target molecules for binding to the resin, leading to poor

retention. A buffer concentration of 20-50 mM is generally recommended for the starting buffer.

Table 1: Recommended Buffers for DEAE-Cellulose
Anion Exchange Chromatography.
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Buffer pKa at 25°C pH Range Counter-ion

N-methylpiperazine 4.8 4.3 - 5.3 Cl-

Piperazine 5.7 5.2 - 6.2 Cl-, HCOO-

L-histidine 6.2 5.7 - 6.7 Cl-

bis-Tris 6.5 6.0 - 7.0 Cl-

bis-Tris propane 6.8 6.3 - 7.3 Cl-

Triethanolamine 7.8 7.3 - 8.3 Cl-, CH3COO-

Tris 8.2 7.7 - 8.7 Cl-

N-

methyldiethanolamine
8.5 8.0 - 9.0

SO4^2-, Cl-,

CH3COO-

Diethanolamine 8.9 8.4 - 9.4 Cl-

1,3-diaminopropane 8.6 8.1 - 9.1 Cl-

Ethanolamine 9.5 9.0 - 10.0 Cl-

Piperazine 9.7 9.2 - 10.2 Cl-

1,3-diaminopropane 10.5 10.0 - 11.0 Cl-

Experimental Protocols
Resin Preparation (Swelling and Activation of Dry DEAE-
Cellulose)
If you are starting with dry DEAE-cellulose powder, it must be swollen and activated before

use.

Protocol:

Swelling: Suspend the dry DEAE-cellulose resin in approximately 5 volumes of distilled

water. Allow it to swell for at least 30-45 minutes.

Alkali Treatment (Activation):
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Filter the swollen resin.

Suspend the resin in 2 column volumes (CV) of 0.1 M NaOH containing 0.5 M NaCl and

stir for 10 minutes.

Wash the resin with the same solution in a Buchner funnel.

Acid Treatment (Neutralization and Regeneration):

Wash the resin with 0.5 M NaCl.

Suspend the resin in 2 CV of 0.1 M HCl containing 0.5 M NaCl and stir for 10 minutes.

Wash the resin with the same solution in a Buchner funnel.

Final Wash: Wash the resin with distilled water until the pH of the effluent is neutral (pH ~7).

Resin Preparation Workflow

Dry DEAE-Cellulose Swell in dH2O Add dH2O Activate with
0.1M NaOH / 0.5M NaCl

 Filter & Resuspend Neutralize with
0.1M HCl / 0.5M NaCl

 Filter & Resuspend Wash to Neutral pH Filter & Wash Equilibrate with
Starting Buffer

 Resuspend 

Click to download full resolution via product page

Caption: Workflow for DEAE-Cellulose Resin Preparation.

Column Packing and Equilibration
Protocol:

Slurry Preparation: Prepare a slurry of the equilibrated DEAE-cellulose in the starting buffer

(e.g., 20 mM Tris-HCl, pH 8.0). The recommended ratio is 75% settled resin to 25% buffer.

Column Packing:

Ensure the column is clean and mounted vertically.
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Pour the slurry into the column in a single, continuous motion to avoid introducing air

bubbles.

Allow the resin to pack under gravity or with the aid of a pump.

Equilibration:

Equilibrate the packed column by washing with 5-10 column volumes of the starting buffer.

Continue washing until the pH and conductivity of the eluate match that of the starting

buffer.

Sample Preparation and Application
Protocol:

Sample Buffer Exchange: The sample should be in the same low ionic strength starting

buffer as the column. This can be achieved through dialysis or buffer exchange

chromatography.

Clarification: Centrifuge or filter the sample to remove any particulate matter that could clog

the column.

Sample Loading: Apply the clarified sample to the equilibrated column at a controlled flow

rate.

Washing and Elution
Protocol:

Washing: After loading the sample, wash the column with 2-5 column volumes of the starting

buffer to remove any unbound or weakly bound molecules.

Elution: Elute the bound molecules using one of the following methods:

Salt Gradient Elution: Apply a linear or stepwise gradient of increasing salt concentration

(e.g., 0 to 1 M NaCl in the starting buffer). Molecules with a lower net negative charge will

elute at lower salt concentrations.
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pH Gradient Elution: Apply a linear or stepwise gradient of decreasing pH. As the pH

decreases, the net negative charge of the bound molecules is reduced, causing them to

detach from the resin.

DEAE-Cellulose Chromatography Workflow

Equilibrated Column

Sample Application
(Low Salt)

Washing
(Low Salt Buffer)

 Unbound molecules pass through 

Elution

Increasing Salt Gradient Decreasing pH Gradient

Fraction Collection

Click to download full resolution via product page

Caption: General workflow for DEAE-Cellulose Chromatography.

Regeneration and Storage
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Protocol:

Regeneration: To regenerate the column for reuse, wash it with a high ionic strength buffer

(e.g., 1-2 M NaCl) to remove all bound molecules. This is followed by washing with several

column volumes of distilled water and then re-equilibration with the starting buffer. For more

rigorous cleaning, a wash with 0.1 M NaOH can be performed.

Storage: For long-term storage, the resin should be stored in 20% ethanol at 4°C to prevent

microbial growth.

Quantitative Data
Table 2: Quantitative Properties of DEAE-Cellulose.

Property Value Notes

Type of Ion Exchanger Weak Anion Charge is pH-dependent.

Functional Group Diethylaminoethyl (DEAE) Tertiary amine group.

Matrix Cellulose A natural hydrophilic polymer.

Protein Binding Capacity 550-900 mg BSA/g (dry)
For DEAE-52, a pre-swollen

form.

Exchange Capacity 0.9 - 1.4 mmol/g (dry) For DEAE-52.

Operating pH Range ~2 to 9

Effective binding is within a

narrower range depending on

the target molecule.

Table 3: Typical Buffer Concentrations for DEAE-
Cellulose Chromatography.

Step Buffer Component
Typical Concentration
Range

Binding Buffer Salt (e.g., Tris) 5 - 50 mM

Elution Eluting Salt (e.g., NaCl) 0.1 - 1.0 M
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Logical Relationships
Caption: Relationship between pH, pI, and binding.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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